
4,5-Dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile is an organic compound known for its unique chemical structure and properties It belongs to the class of quinones, which are characterized by a six-membered aromatic ring with two ketone substitutions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile typically involves the oxidation of precursor compounds. One common method is the oxidation of 4,5-dimethyl-1,2-dihydroxybenzene using strong oxidizing agents such as nitric acid or potassium permanganate. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired quinone structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4,5-Dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized quinone derivatives.
Reduction: Reduction reactions can convert the quinone to its corresponding hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as nitric acid, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of catalysts like Lewis acids.
Major Products Formed
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted quinones with various functional groups.
科学的研究の応用
4,5-Dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an electron acceptor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 4,5-Dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile involves its ability to accept electrons and participate in redox reactions. The compound can interact with various molecular targets, including enzymes and cellular components, through electron transfer processes. These interactions can lead to the modulation of biochemical pathways and the exertion of biological effects.
類似化合物との比較
Similar Compounds
- 4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile
- 3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid dianhydride
Uniqueness
4,5-Dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of methyl groups at the 4 and 5 positions enhances its stability and alters its redox potential compared to other quinones. This makes it particularly valuable in applications requiring precise control of electron transfer processes.
特性
CAS番号 |
654638-55-8 |
|---|---|
分子式 |
C10H6N2O2 |
分子量 |
186.17 g/mol |
IUPAC名 |
4,5-dimethyl-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile |
InChI |
InChI=1S/C10H6N2O2/c1-5-6(2)10(14)8(4-12)7(3-11)9(5)13/h1-2H3 |
InChIキー |
LVUHGUOLNPWELF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C(=C(C1=O)C#N)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol](/img/structure/B12539941.png)
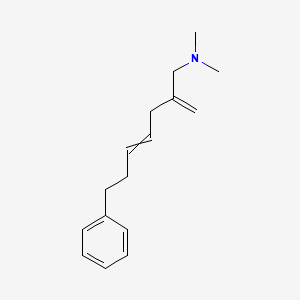
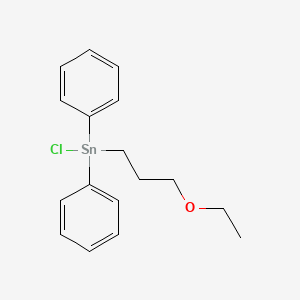
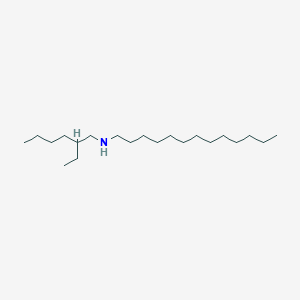




![2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid](/img/structure/B12539989.png)
![3-[(1R)-1-Hydroxypropyl]benzonitrile](/img/structure/B12540009.png)
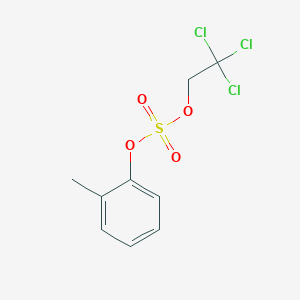
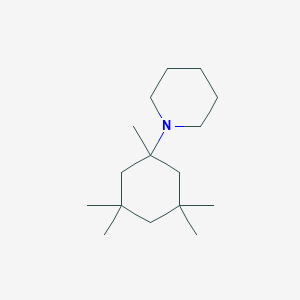
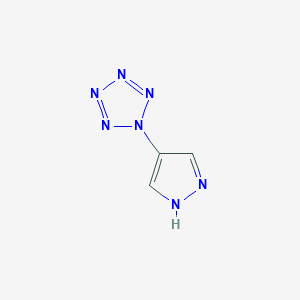
![Oxalic acid--N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1)](/img/structure/B12540023.png)
